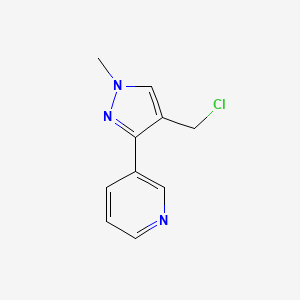
3-(4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a pyrazole derivative with a molecular weight of 208.6 g/mol. CMPP has been found to have a number of interesting biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various drugs on the body.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
Pyrazole derivatives, including those related to 3-(4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, have been synthesized and characterized for their molecular structures using various spectroscopic methods and X-ray diffraction. These compounds, due to their complex molecular architecture, are subjects of computational studies and density-functional-theory (DFT) calculations to understand their stability, molecular geometry, and thermodynamic properties. For instance, studies on pyrazole derivatives such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester highlight the synthesis process, structural analysis, and theoretical computations to understand their molecular behavior and stability (Shen et al., 2012).
Catalysis and Material Science
In material science and catalysis, these pyrazole derivatives are used to form complexes with metals and serve as catalysts in various chemical reactions. They show promise in oligomerization reactions, crucial for polymer and material manufacturing. The study of their interaction with different metals, solvents, and co-catalysts provides insights into optimizing such processes for industrial applications. The formation of unsymmetrical (pyrazolylmethyl)pyridine metal complexes and their role in ethylene oligomerization reactions is an example of the application in this field, demonstrating how different reaction conditions and complex structures influence catalytic behavior (Nyamato et al., 2014).
Photophysical Properties and Photonics
The photophysical properties of pyrazole-pyridine derivatives are explored in the context of photonics and optoelectronics. Their ability to exhibit phenomena such as excited-state intramolecular proton transfer and dual luminescence makes them potential candidates for applications in light-emitting devices and sensors. Investigations into their excited-state behaviors and ground-state equilibria under various solvent conditions are crucial for designing advanced photonic materials (Vetokhina et al., 2012).
properties
IUPAC Name |
3-[4-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGDJVXWXRYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



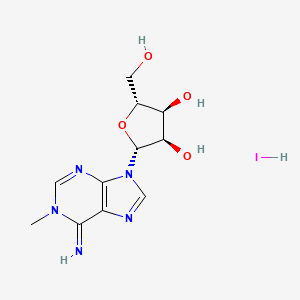
![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)
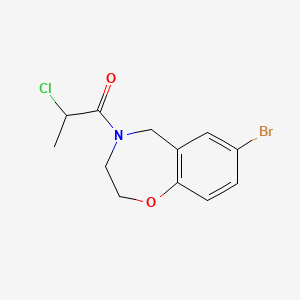
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
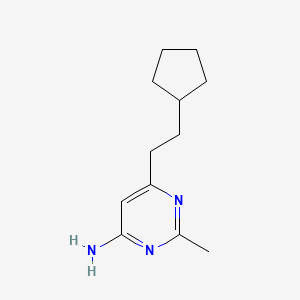





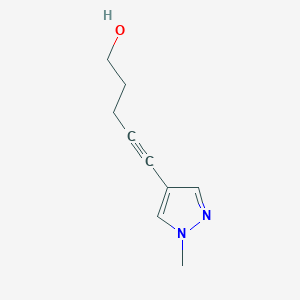
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
